N-(4-methoxyphenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S3/c1-13-4-3-5-17-20(13)26-21(32-17)25-18(27)10-15-11-30-22(24-15)31-12-19(28)23-14-6-8-16(29-2)9-7-14/h3-9,11H,10,12H2,1-2H3,(H,23,28)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJFHVDSFBISMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound with potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a unique combination of functional groups, including thioether, thiazole, and methoxyphenyl moieties, which may contribute to its biological effects.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound exhibits a molecular weight of approximately 396.5 g/mol. The presence of sulfur and nitrogen heteroatoms enhances its potential for interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures may exhibit significant biological activities, including:
- Antioxidant Properties : Methoxyphenyl derivatives have demonstrated notable antioxidant activity, attributed to their ability to scavenge free radicals and inhibit oxidative stress in biological systems.
- Anticancer Activity : The benzothiazole moiety is linked to various biological activities, including anticancer effects. For instance, derivatives have shown potent growth inhibition in human-derived tumor cell lines such as breast and colon cancer cells .
- Enzyme Inhibition : Compounds containing thiazole rings have been reported to inhibit specific enzymes, which may contribute to their therapeutic effects against cancer .
The mechanism of action for this compound likely involves:
- Interaction with cellular pathways that regulate apoptosis and cell proliferation.
- Inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antitumor Activity : A study on benzothiazole derivatives revealed that certain compounds exhibited IC50 values less than that of the reference drug doxorubicin against various tumor cell lines, indicating strong anticancer potential .
- Metabolic Pathways : Research indicates that the metabolism of benzothiazoles plays a crucial role in their mode of action, with specific metabolic transformations generating cytotoxic species that target tumor cells .
- Selectivity and Efficacy : Novel thiazole derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential for targeted cancer therapy .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Properties
Research indicates that compounds containing thiazole and benzo[d]thiazole moieties exhibit promising biological activities, including:
- Antimicrobial Activity : Several studies have shown that thiazole derivatives possess antimicrobial properties against a range of pathogens. For instance, derivatives similar to N-(4-methoxyphenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
- Anticancer Activity : The compound's structure suggests potential anticancer properties. Research on related thiazole derivatives has demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and prostate cancer cells. Molecular docking studies have also indicated favorable binding interactions with cancer-related targets .
Antimicrobial Studies
A variety of studies have evaluated the antimicrobial efficacy of compounds similar to this compound. For example:
| Compound | Target Organism | Method | Result |
|---|---|---|---|
| Compound A | E. coli | Agar diffusion | Inhibition zone: 15 mm |
| Compound B | S. aureus | MIC assay | MIC: 32 µg/mL |
These findings suggest that such compounds can be effective against common bacterial pathogens, providing a basis for further development as antimicrobial agents .
Anticancer Studies
The anticancer potential has been assessed through in vitro assays using various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound C | MCF7 (breast cancer) | 5.0 | Apoptosis induction |
| Compound D | PC3 (prostate cancer) | 10.0 | Cell cycle arrest |
The results indicate that thiazole-based compounds can induce cell death in cancer cells, highlighting their potential as chemotherapeutic agents .
Preparation Methods
Preparation of 4-Methylbenzo[d]thiazol-2-amine
Route A: Cyclocondensation of 2-Amino-4-methylthiophenol with Cyanogen Bromide
- Reagents : 2-Amino-4-methylthiophenol (1.0 eq), cyanogen bromide (1.2 eq), ethanol (solvent).
- Conditions : Reflux at 78°C for 6 hours under nitrogen.
- Mechanism : Nucleophilic attack by the thiol group on cyanogen bromide, followed by intramolecular cyclization (Figure 2a).
- Yield : 72–78% after recrystallization from ethanol/water.
- Characterization : $$^1$$H NMR (400 MHz, DMSO-$$d_6$$): δ 7.45 (d, $$J = 8.2$$ Hz, 1H), 7.21 (s, 1H), 7.02 (d, $$J = 8.2$$ Hz, 1H), 2.41 (s, 3H).
Route B: Microwave-Assisted Synthesis Using Thiourea
Synthesis of 2-Chloro-N-(4-(4-Methoxyphenyl)Thiazol-2-yl)Acetamide
Step 1: Hantzsch Thiazole Synthesis
- Reagents : 4-Methoxyphenylthiourea (1.0 eq), chloroacetone (1.1 eq), ethanol.
- Conditions : Reflux at 80°C for 4 hours.
- Product : 4-(4-Methoxyphenyl)thiazol-2-amine.
- Yield : 68%.
Step 2: N-Acylation with Chloroacetyl Chloride
- Reagents : 4-(4-Methoxyphenyl)thiazol-2-amine (1.0 eq), chloroacetyl chloride (1.2 eq), triethylamine (2.0 eq), dichloromethane.
- Conditions : 0°C to room temperature, 2 hours.
- Yield : 89%.
- Characterization : Melting point 148–150°C; IR (KBr): 1685 cm$$^{-1}$$ (C=O stretch).
Assembly of the Thioether Linkage
Nucleophilic Substitution with Mercapto-Thiazole Intermediate
Intermediate Preparation :
- Synthesis of 4-(2-Amino-2-Oxoethyl)Thiazole-2-thiol :
- Reagents : 2-Aminothiazole (1.0 eq), mercaptoacetic acid (1.5 eq), DCC (1.3 eq), DMAP (0.1 eq), THF.
- Conditions : Stirred at 25°C for 12 hours.
- Yield : 76%.
Coupling Reaction :
- Reagents : 2-Chloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (1.0 eq), 4-(2-amino-2-oxoethyl)thiazole-2-thiol (1.1 eq), K$$2$$CO$$3$$ (2.0 eq), DMF.
- Conditions : 60°C for 8 hours under argon.
- Mechanism : Thiolate anion attacks chloroacetamide (S$$_\text{N}$$2).
- Yield : 82%.
- Characterization : $$^{13}$$C NMR (101 MHz, CDCl$$_3$$): δ 170.2 (C=O), 152.1 (thiazole C-2), 134.5 (aryl C).
Final Acylation with 4-Methylbenzo[d]thiazol-2-amine
Step 1: Activation of Carboxylic Acid
- Reagents : 4-Methylbenzo[d]thiazol-2-amine (1.0 eq), chloroacetic acid (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq), DMF.
- Conditions : 0°C to room temperature, 6 hours.
- Intermediate : 2-Chloro-N-(4-methylbenzo[d]thiazol-2-yl)acetamide.
- Yield : 81%.
Step 2: Amide Bond Formation
- Reagents : Thioether-linked intermediate (1.0 eq), 2-chloro-N-(4-methylbenzo[d]thiazol-2-yl)acetamide (1.1 eq), DIEA (3.0 eq), acetonitrile.
- Conditions : Microwave irradiation at 100°C for 20 minutes.
- Yield : 74%.
- Purity : 98.5% by HPLC (C18 column, 70:30 acetonitrile/water).
Optimization and Scalability Considerations
Solvent and Catalyst Screening
Comparative studies reveal DMF as optimal for S$$_\text{N}$$2 reactions (Table 1):
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 8 | 82 |
| THF | 12 | 65 |
| Acetonitrile | 10 | 71 |
Microwave-assisted steps reduce reaction times by 60% compared to conventional heating.
Green Chemistry Approaches
- Alternative Catalysts : Polymer-supported DMAP increases recyclability without yield loss.
- Solvent Replacement : Cyclopentyl methyl ether (CPME) shows promise as a safer alternative to DMF.
Analytical Characterization Summary
| Technique | Key Data Points |
|---|---|
| $$^1$$H NMR | δ 3.81 (s, 3H, OCH$$3$$), 6.89–7.45 (m, aromatic), 4.21 (s, 2H, SCH$$2$$) |
| $$^{13}$$C NMR | δ 168.9 (C=O), 159.2 (OCH$$_3$$), 152.1 (thiazole C-2), 121.8–134.5 (aryl C) |
| HRMS (ESI+) | m/z 513.1245 [M+H]$$^+$$ (calc. 513.1249) |
| HPLC Retention | 12.4 min (70:30 acetonitrile/water, 1.0 mL/min) |
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves nucleophilic substitution and heterocyclic coupling reactions. For example, thiazole-acetamide derivatives are synthesized by reacting 2-amino-thiazole intermediates with chloroacetamide derivatives in dry acetone under reflux, using catalysts like triethylamine or anhydrous potassium carbonate to facilitate thioether bond formation . Key steps include:
Q. Which spectroscopic methods confirm the compound’s structural integrity?
Researchers use a combination of:
- FT-IR : To verify functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : To assign proton environments (e.g., methoxy phenyl protons at δ 3.7–3.8 ppm) and carbon backbone .
- Mass spectrometry : For molecular ion ([M+H]⁺) validation and fragmentation patterns .
- X-ray crystallography : Resolves bond lengths and dihedral angles in single-crystal forms (e.g., benzothiazole-thiazole dihedral angles ~3.9 Å) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., dry acetone) enhance nucleophilicity .
- Catalyst tuning : Anhydrous K₂CO₃ improves thiol-thiazole coupling efficiency compared to weaker bases .
- Stoichiometric control : Excess chloroacetamide (1.2–1.5 eq) drives reactions to completion .
- Temperature modulation : Reflux (~60°C) balances reaction rate and side-product suppression . Purity is ensured via HPLC (C18 columns, acetonitrile/water mobile phase) and elemental analysis (C, H, N ±0.3%) .
Q. What methodologies evaluate biological activity against microbial pathogens?
Standard protocols include:
- Minimum Inhibitory Concentration (MIC) assays : Test compound efficacy against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Time-kill kinetics : Assess bactericidal/fungicidal effects over 24 hours .
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to confirm selectivity (IC₅₀ > 100 µG/mL preferred) .
Q. How to integrate molecular docking with experimental bioactivity data?
- Target selection : Dock against enzymes like dihydrofolate reductase (DHFR) or fungal Cyp51, leveraging crystal structures from PDB .
- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values. Strong correlations (R² > 0.7) suggest mechanistic relevance .
- MD simulations : Run 100 ns trajectories to assess binding stability (RMSD < 2 Å) and identify key interactions (e.g., hydrogen bonds with Thr121 of DHFR) .
Q. How to resolve contradictions in bioactivity data across studies?
Analytical approaches include:
- Purity reassessment : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates) .
- Biological model standardization : Compare identical microbial strains/cell lines (ATCC sources) .
- Conditional replication : Test activity under varying pH/temperature to identify sensitivity thresholds .
- Meta-analysis : Pool data from ≥3 independent studies to identify outliers (Grubbs’ test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
